![molecular formula C20H20N6O2 B14740259 N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide CAS No. 5300-61-8](/img/structure/B14740259.png)
N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide is a complex organic compound that features two imidazole rings attached to a central oxamide core. This compound is notable for its unique structure, which imparts a range of chemical and biological properties. Imidazole rings are known for their presence in many biologically active molecules, making this compound of significant interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide typically involves the reaction of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline with oxalyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The process involves the formation of an intermediate, which then reacts with another molecule of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can target the oxamide core or the imidazole rings, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole rings, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N,N’-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of imidazole rings.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N,N’-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide involves its interaction with various molecular targets. The imidazole rings can bind to metal ions, making the compound effective in catalysis and coordination chemistry. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,5-dihydro-1H-imidazol-2-yl)phenylamine: Shares the imidazole ring structure but lacks the oxamide core.
N,N’-bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea: Similar structure but with a urea core instead of oxamide.
Uniqueness
N,N’-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide is unique due to its oxamide core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions or biological targets.
Propriétés
Numéro CAS |
5300-61-8 |
|---|---|
Formule moléculaire |
C20H20N6O2 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide |
InChI |
InChI=1S/C20H20N6O2/c27-19(25-15-5-1-13(2-6-15)17-21-9-10-22-17)20(28)26-16-7-3-14(4-8-16)18-23-11-12-24-18/h1-8H,9-12H2,(H,21,22)(H,23,24)(H,25,27)(H,26,28) |
Clé InChI |
NXKCXNXNBRPVMD-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)C4=NCCN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



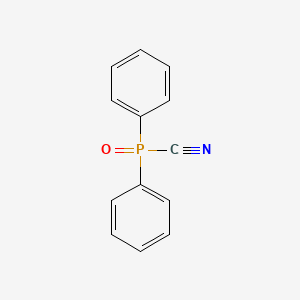
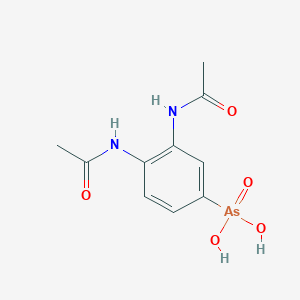
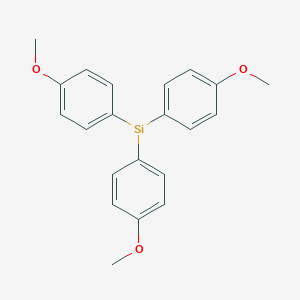

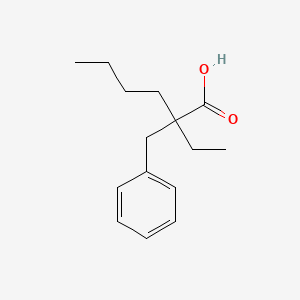
![Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740231.png)
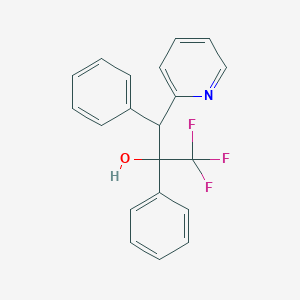
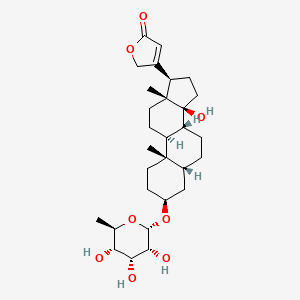
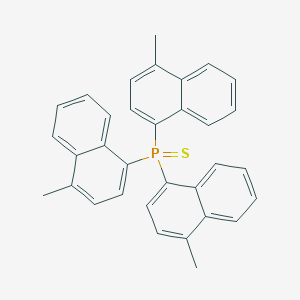


![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)

